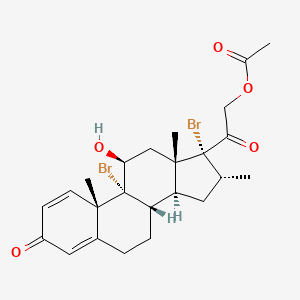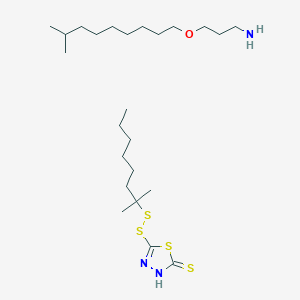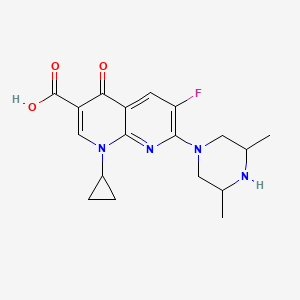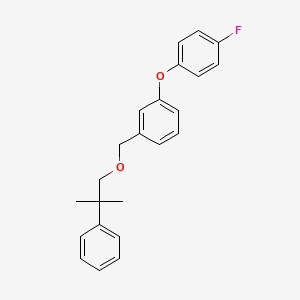
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether is an organic compound with the molecular formula C23H23FO2 and a molecular weight of 350.43 g/mol . This compound is characterized by the presence of a fluorophenoxy group and a benzyl ether linkage, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether typically involves the reaction of 4-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-fluorophenoxybenzyl chloride, which is then reacted with 2-phenyl-2-methylpropanol under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorophenoxy and benzyl ether groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether include:
- 3-(4-Chlorophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- 3-(4-Bromophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- 3-(4-Methylphenoxy)benzyl 2-phenyl-2-methylpropyl ether
These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
80843-80-7 |
|---|---|
Molekularformel |
C23H23FO2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-fluoro-4-[3-[(2-methyl-2-phenylpropoxy)methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H23FO2/c1-23(2,19-8-4-3-5-9-19)17-25-16-18-7-6-10-22(15-18)26-21-13-11-20(24)12-14-21/h3-15H,16-17H2,1-2H3 |
InChI-Schlüssel |
HBXCASRCQOTUDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


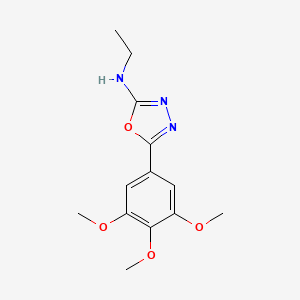

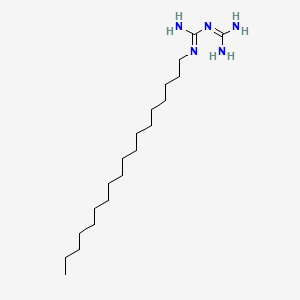
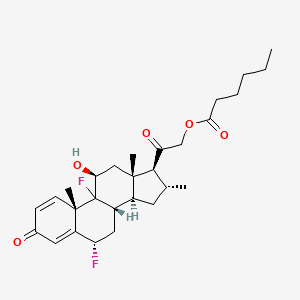
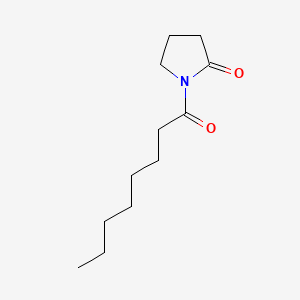
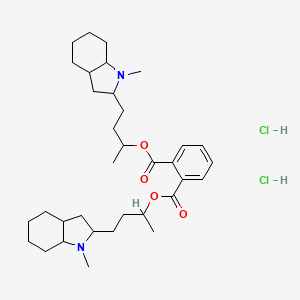
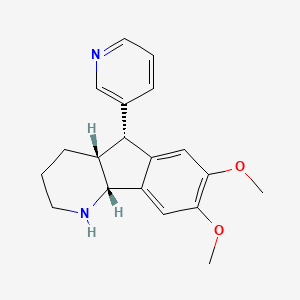

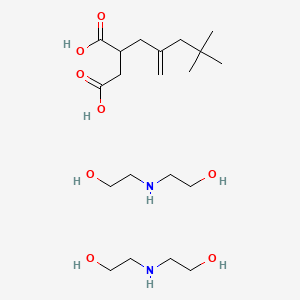
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
